1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone
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Overview
Description
1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. This particular compound features a tert-butyl group attached to the piperazine ring and a chloroethanone moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperazine and tert-butyl chloride as starting materials.
Reaction Steps:
Conditions: The reactions are usually carried out in anhydrous conditions using a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloroethanone group to an alcohol or amine.
Substitution: Substitution reactions at the piperazine nitrogen atoms can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated or aminated piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-(tert-Butyl)piperazin-1-yl)-2-chloroethanone exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Piperazine
N-ethylpiperazine
1-(4-methylpiperazin-1-yl)-2-chloroethanone
1-(4-ethylpiperazin-1-yl)-2-chloroethanone
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further modification make it an exciting area of research and development.
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Properties
IUPAC Name |
1-(4-tert-butylpiperazin-1-yl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-10(2,3)13-6-4-12(5-7-13)9(14)8-11/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTUSLZGILQHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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